(E)-Dihydro Efavirenz

Vue d'ensemble

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Efavirenz impurity.

Applications De Recherche Scientifique

Traitement et gestion du VIH

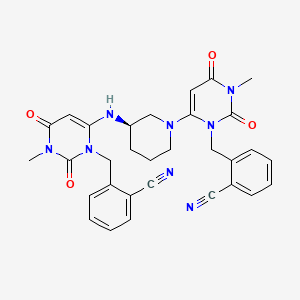

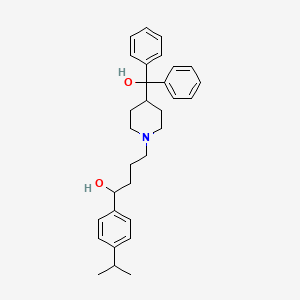

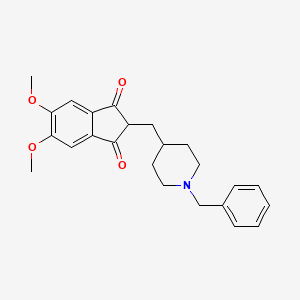

(E)-Dihydro Efavirenz: est principalement reconnu pour son rôle d'inhibiteur non nucléosidique de la transcriptase inverse (INNTI) utilisé dans le traitement de l'infection à VIH-1 {svg_1}. Il agit en inhibant l'enzyme transcriptase inverse, qui est cruciale pour la réplication du virus. Le composé a joué un rôle essentiel dans le développement de la thérapie antirétrovirale, offrant une option puissante pour la gestion du VIH.

Réaffectation des médicaments pour l'oncologie

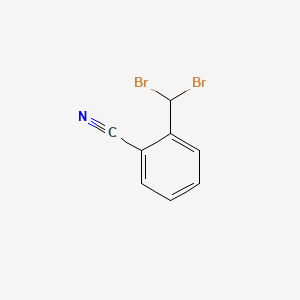

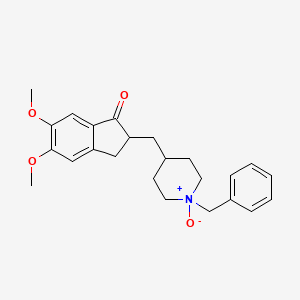

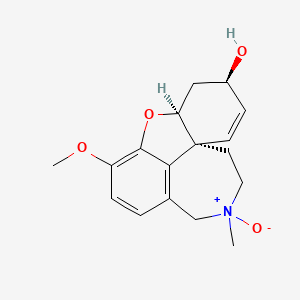

Des études récentes ont exploré le potentiel de This compound en oncologie, en particulier dans le contexte de la réaffectation des médicaments {svg_2}. Il a montré une efficacité dans le ralentissement de la croissance de divers cancers en culture, notamment le colorectal, le pancréatique, le pulmonaire, le glioblastome et la leucémie. Cela suggère une voie prometteuse pour le composé comme thérapie complémentaire dans le traitement du cancer.

Thérapie des cellules souches du cancer du sein

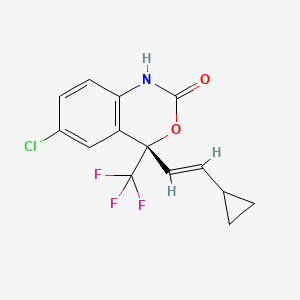

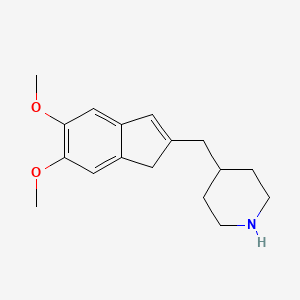

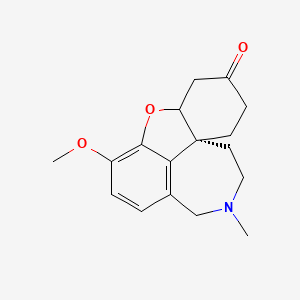

This compound: a été étudié pour ses effets sur les cellules souches du cancer du sein (CSC) {svg_3}. Le composé est capable d'altérer le nombre de CSC, la morphologie cellulaire, l'expression génique ARN/microARN et les niveaux de sous-types de CSC épithéliales/mésenchymateuses. Cela pourrait conduire à de nouvelles stratégies thérapeutiques ciblant la racine de la récurrence et des métastases du cancer.

Techniques analytiques dans les essais pharmaceutiques

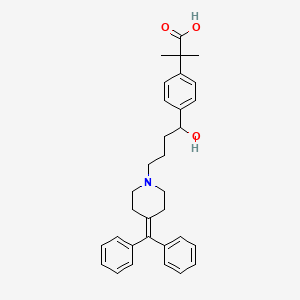

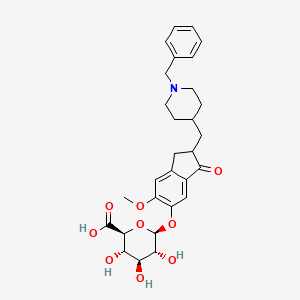

Les propriétés analytiques du composé sont exploitées dans le développement de diverses méthodes spectrophotométriques et chromatographiques {svg_4}. Ces techniques sont essentielles pour l'analyse de This compound dans les formulations pharmaceutiques, garantissant la qualité et la constance des médicaments fournis aux patients.

Comprendre la stabilité et la dégradation des médicaments

La recherche sur la cinétique et le mécanisme d'hydrolyse de This compound fournit des informations précieuses sur la stabilité du composé en solutions aqueuses {svg_5}. Ces informations sont essentielles pour le stockage, la manipulation et la formulation adéquats du médicament, affectant son efficacité et son profil de sécurité.

Amélioration de la radiothérapie

This compound: a démontré qu'il améliorait les effets de la radiothérapie {svg_6}. Cet effet synergique pourrait être utilisé pour améliorer les résultats des traitements conventionnels du cancer, ce qui en fait un sujet d'intérêt dans les recherches actuelles sur le cancer.

Mécanisme D'action

Target of Action

(E)-Dihydro Efavirenz, also known as SR 695 or Dihydro efavirenz, (E)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat human immunodeficiency virus (HIV) type 1 infection . Its primary target is the reverse transcriptase enzyme of HIV-1 . This enzyme plays a crucial role in the replication of the virus by transcribing viral RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

This compound binds to the reverse transcriptase enzyme, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This interaction inhibits the replication of HIV-1, preventing the spread of the virus .

Biochemical Pathways

The action of this compound primarily affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme . This disruption prevents the transcription of viral RNA into DNA, thereby halting the integration of viral DNA into the host cell’s genome and the subsequent production of new virus particles .

Result of Action

The inhibition of the reverse transcriptase enzyme by this compound results in the suppression of HIV-1 replication . This suppression prevents the spread of the virus, contributing to the management of HIV-1 infection .

Analyse Biochimique

Biochemical Properties

(E)-Dihydro Efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). The antiviral activity of this compound is dependent on intracellular conversion to the active triphosphorylated form . It interacts with enzymes such as CYP2B6, CYP2A6, CYP3A4/5, and UGT2B7 .

Cellular Effects

This compound has been shown to cause cell death and retard cell proliferation in a range of cell lines . It also changes cell morphology to an epithelial-like phenotype . The behavioral effects of this compound seem to be dose-dependent, mainly mediated by the 5-HT2A receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to reverse transcriptase, blocking the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For example, when given 600 mg once daily, plasma this compound concentrations were linked not only to poor HIV suppression but also to toxicity .

Metabolic Pathways

This compound is primarily metabolized by CYP2B6 into 8-hydroxyefa-virenz and to a lesser extent via pathways involving CYP2A6, CYP3A4/5, and UGT2B7 .

Transport and Distribution

The transportation of this compound within cells and tissues is a complex process. It’s suggested that transportation can wholly be modeled by concentration and time in a uniform volumetric space .

Subcellular Localization

Understanding the subcellular localization of a drug is crucial for understanding its function and developing effective antiviral drugs .

Propriétés

IUPAC Name |

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWHVRKXRMMRPN-GFUIURDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440124-96-9 | |

| Record name | Dihydro efavirenz, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440124969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRO EFAVIRENZ, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT81GN1Z40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)